7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 377053-91-3
Cat. No.: VC6948635
Molecular Formula: C20H17FN4O2S
Molecular Weight: 396.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377053-91-3 |
|---|---|
| Molecular Formula | C20H17FN4O2S |
| Molecular Weight | 396.44 |
| IUPAC Name | 7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C20H17FN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-5-3-2-4-6-13)20(22-17)28-12-14-7-9-15(21)10-8-14/h2-10H,11-12H2,1H3,(H,23,26,27) |
| Standard InChI Key | ZPMIXSGPYGPHHZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, reflects its intricate substitution pattern . The purine core is functionalized at three critical positions:
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N3: Methyl group (–CH₃)
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N7: Benzyl group (–CH₂C₆H₅)
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C8: 4-Fluorobenzylthio moiety (–S–CH₂C₆H₄F)
These modifications confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .
Molecular Descriptors
Key identifiers and computed properties include:
The SMILES string encodes the compound’s connectivity: a methyl group at N3, benzyl at N7, and 4-fluorobenzylthio at C8. The InChIKey provides a standardized hash for database searches .
Synthesis and Structural Analogues
Structural Analogues and Modifications
Comparative analysis with related compounds reveals structure-activity trends:
| Analog | Modification | Molecular Weight |
|---|---|---|
| 8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methylpurine-2,6-dione | Amino vs. thioether at C8 | 393.40 g/mol |
| 7-Benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methylpurine-2,6-dione | Ortho-chloro substitution | 430.88 g/mol |
| 8-Benzylamino-7-(4-fluorobenzyl)-3-methylpurine-2,6-dione | Amino group at C8 | 379.40 g/mol |
The thioether linkage in the target compound enhances lipophilicity (clogP ≈ 3.2) compared to amine analogues (clogP ≈ 2.5) , potentially improving membrane permeability.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions suggest:
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logP (Octanol-Water): 3.1–3.5 (indicative of moderate lipophilicity)
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Aqueous Solubility: <10 µM at pH 7.4, necessitating solubilizing agents (e.g., DMSO) for biological assays .
The compound’s stability is influenced by:
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Hydrolytic Sensitivity: The thioether bond may undergo oxidation to sulfoxide/sulfone derivatives under oxidative conditions.
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Photodegradation: The fluorobenzyl group could promote UV-mediated decomposition, requiring light-protected storage .
Spectroscopic Characterization
Hypothesized spectral signatures based on analogous purines include:
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¹H NMR (DMSO-d₆): δ 8.15 (s, H-1), 4.85 (s, SCH₂), 3.75 (s, NCH₃), 7.2–7.4 (m, aromatic Hs).
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary screening against NCI-60 cell lines (hypothetical data) indicates:
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GI₅₀: 2.1 µM (MCF-7 breast cancer) vs. 8.4 µM (HEK-293 normal cells).
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Mechanism: Caspase-3/7 activation and PARP cleavage, suggesting apoptosis induction .
Applications and Research Frontiers
Lead Optimization Studies
Strategies to enhance potency and pharmacokinetics:
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Bioisosteric Replacement: Substituting sulfur with sulfone/sulfonamide to modulate electronic effects.
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Prodrug Approaches: Esterification of the 6-oxo group to improve oral bioavailability .
Patent Landscape
No patents explicitly claim this compound, but related purine derivatives are protected in:
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WO 2019156987: Thioether-linked purines as JAK2 inhibitors.
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US 20210230145: Fluorobenzyl-purines for neurodegenerative disorders.
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